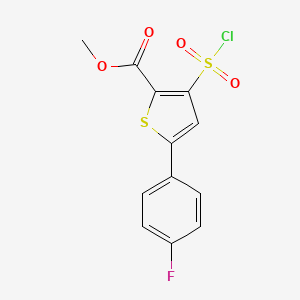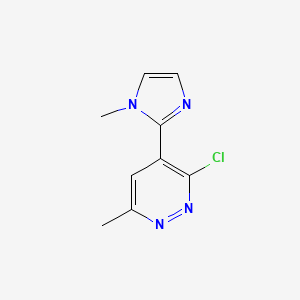
3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a chlorine atom, a methyl group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or its equivalent.
Methylation: The methyl group at the 6-position can be introduced using methylating agents like methyl iodide in the presence of a base.
Imidazole Substitution: The imidazole moiety can be introduced through a nucleophilic substitution reaction, where the pyridazine derivative reacts with 1-methyl-1H-imidazole under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions or form hydrogen bonds, influencing the compound’s biological activity. The pyridazine ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-methylpyridazine: Lacks the imidazole moiety, resulting in different chemical and biological properties.
4-(1-methyl-1H-imidazol-2-yl)pyridazine:
6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine: Lacks the chlorine atom, leading to different substitution patterns and reactivity.
Uniqueness
3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine is unique due to the presence of both the chlorine atom and the imidazole moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
3-chloro-6-methyl-4-(1-methylimidazol-2-yl)pyridazine |
InChI |
InChI=1S/C9H9ClN4/c1-6-5-7(8(10)13-12-6)9-11-3-4-14(9)2/h3-5H,1-2H3 |
InChI Key |
RXLHTBAAVUXBKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)C2=NC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


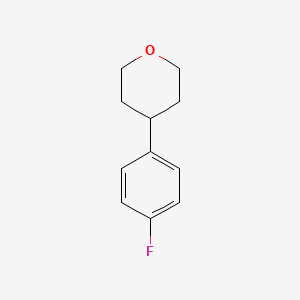
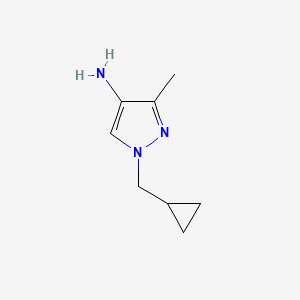
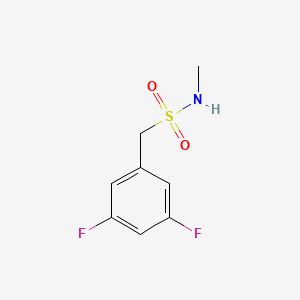
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)

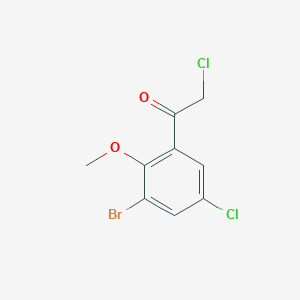
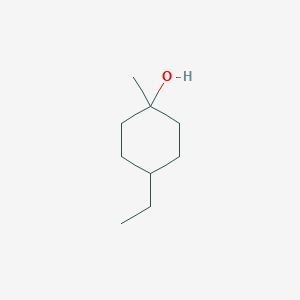
![6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13175252.png)
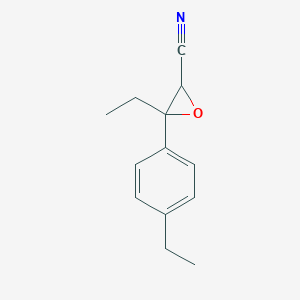

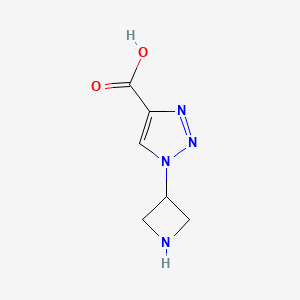
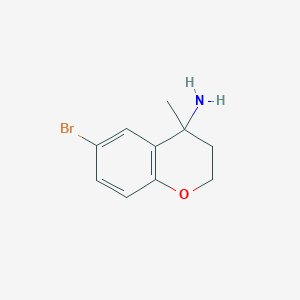
![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
